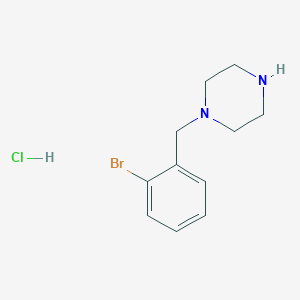

1-(2-Bromobenzyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTFRWGJCVPPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis of Bromination Products

A general procedure for synthesizing bromination products involves mixing the substrate (1 mmol) and aqueous HBr (48%, 1 mL) in DMSO (1 mL) in a round-bottom flask. The mixture is stirred at the corresponding temperature for 1–4 hours. After cooling to room temperature, the reaction mixture's pH is adjusted to 7–8 with aqueous NaOH solution (4 M). The mixture is then washed twice with EtOAc, and the combined organic extracts are dried, filtered, and concentrated under reduced pressure to yield the bromination products.

Synthesis of Benzylpiperazine-Based Edaravone Derivatives

The synthesis of edaravone (EDA) derivatives involves several steps, starting with the cyclization of 4-methoxyphenylhydrazine hydrochloride (1) with ethyl acetoacetate to obtain 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (2). This intermediate is then transformed into 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (3) via reaction with a mixture of 40% hydrobromic acid and acetic acid. The synthesis of substituted benzylpiperazines (7a–l) begins with the free-radical bromination of substituted toluenes (4a–l) with N-bromosuccinimide (NBS) to yield benzyl bromides (5a–l). Subsequent coupling of these bromides with N-Boc-piperazine, catalyzed by potassium carbonate, followed by nucleophilic substitution with chloroacetyl chloride, affords benzylpiperazines (7a–l). The target compounds (8a–l) are obtained by condensation of substituted 1-(4-benzylpiperazin-1-yl)-2-chloroethanones (7a–l) with 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one (3).

Buchwald–Hartwig Addition

The Buchwald–Hartwig addition of N-Boc-piperazine to (2-bromophenyl)(2,4-dimethylphenyl)sulfane can be used, followed by acidic deprotection, to obtain the desired compound. Using the iodo derivative increases the yield. Unprotected piperazine can also react with the iodo derivative in the presence of copper salts and a ligand.

SNAr Reaction

The SNAr reaction is a useful method for creating piperazine-containing drugs. An SNAr reaction of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a leaving group (such as a chloride) in the presence of a base can yield the desired compound.

Reaction Conditions

The reaction of a substrate with aqueous HBr in DMSO is typically conducted at 60°C for 2 hours. Adjusting the pH to 7-8 is achieved using an aqueous NaOH solution (4 M).

In vivo Anti-ischemic Activity

Research on edaravone derivatives has shown that several compounds exhibit significant neuroprotective effects against acute cerebral ischemia in mice. Specifically, compounds 8d and 8l, when administered intraperitoneally at various doses (25, 50, 100, and 200 mg/kg), prolonged the survival time of mice subjected to acute cerebral ischemia. Other compounds, such as 8a, 8c, 8f, 8g, 8h, and 8k, showed activity at higher doses (100 and 200 mg/kg), while compound 8b was only protective at lower doses (25 and 50 mg/kg).

Table 1: Effects of Target Compounds on Survival Time of Mice Subjected to Acute Cerebral Ischemia

| Compound | Dose (mg/kg) | Effect on Survival Time |

|---|---|---|

| 8d | 25, 50, 100, 200 | Significantly prolonged |

| 8l | 25, 50, 100, 200 | Significantly prolonged |

| 8a, 8c, 8f, 8g, 8h, 8k | 100, 200 | Active |

| 8b | 25, 50 | Protective |

In vitro Antioxidant Activity

In vitro studies on H2O2-induced PC12 cells revealed that several compounds exhibit moderate to good protection against H2O2-induced cell damage. Compounds 8d, 8h, 8i, 8j, and 8l demonstrated good antioxidant activity at all tested doses, with protection levels exceeding 20%. Cumulative addition of compounds 8a, 8d, 8h, 8i, 8k, and 8l (0.1–10 μM) caused concentration-dependent effects.

Table 2: Antioxidant Activity of Compounds in H2O2-Induced PC12 Cells

| Compound | Protection Level |

|---|---|

| 8d, 8h, 8i, 8j, 8l | >20% at all doses |

| 8a, 8d, 8h, 8i, 8k, 8l | Concentration-dependent |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted piperazines, N-oxides, and reduced benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromobenzyl)piperazine hydrochloride serves as a crucial scaffold in the synthesis of various biologically active compounds. The piperazine ring is recognized as a privileged structure in medicinal chemistry due to its prevalence in numerous therapeutic agents, particularly those targeting G-protein-coupled receptors (GPCRs) .

Applications in Drug Development

- Serotonin Receptor Modulation : Piperazine derivatives are frequently explored for their ability to interact with serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Research indicates that modifications to the piperazine structure can enhance binding affinity and functional potency at these receptors .

- Anticancer Agents : Recent studies have highlighted the potential of piperazine derivatives, including this compound, in developing anticancer therapies. For instance, compounds designed based on this scaffold have shown promising activity against pancreatic cancer cell lines .

The biological activity of this compound has been evaluated through various studies that assess its interaction with specific targets.

Case Studies

- Inhibition of Protein-Protein Interactions : A study demonstrated that derivatives of piperazine could inhibit S100A2–p53 protein interactions, which are critical in cancer progression. Modifications to the piperazine scaffold led to compounds with sub-micromolar potencies against pancreatic cancer cell lines .

- Growth Inhibition Assays : Compounds derived from this compound were tested for their cytotoxic effects on various cancer cell lines, revealing significant growth inhibition at low concentrations .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through several methods, often involving the bromination of benzylpiperazine followed by hydrochloride salt formation. Structural variations can lead to different pharmacological profiles, making this compound a versatile building block for drug discovery.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Scaffold for synthesizing drugs targeting GPCRs and other receptors |

| Anticancer Research | Potential leads for developing new anticancer therapies |

| Serotonin Modulation | Interactions with serotonin receptors for psychiatric disorder treatments |

| Protein Interaction Inhibition | Inhibition of critical protein interactions involved in cancer progression |

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-bromobenzyl)piperazine hydrochloride with structurally analogous compounds:

*Calculated based on analogous compounds.

Key Research Findings

- Lipophilicity Trends: Bromine substitution increases logP values (e.g., ~2.5 for bromo vs.

- Receptor Selectivity : Meta-substituted chlorophenyl derivatives (e.g., m-CPP) show higher 5-HT₂C affinity than ortho- or para-substituted analogs .

- Thermodynamic Stability : Hydrochloride salts of ortho-substituted derivatives exhibit higher melting points (e.g., 108–109°C for 1-(5-chloro-2-methoxyphenyl)piperazine HCl) compared to free bases .

Biological Activity

1-(2-Bromobenzyl)piperazine hydrochloride is a chemical compound with the formula CHBrClN and is classified as a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties. Research into its biological activity has revealed various mechanisms of action and applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a bromobenzyl group. The presence of the bromine atom enhances the lipophilicity and bioactivity of the compound, making it a valuable candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 303.62 g/mol |

| CAS Number | 1063613-12-6 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antitumor Activity

Research has indicated that compounds with a piperazine structure, including this compound, exhibit significant antitumor activity. A study demonstrated that derivatives of piperazine showed varied cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have shown IC values ranging between 34 to >100 µM in various tumor models, indicating promising potential for development as anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that piperazine derivatives can effectively inhibit the growth of various bacterial strains and fungi. For example, certain piperazine-based compounds achieved up to 92.7% reduction in parasite activity at specific concentrations, suggesting their potential as therapeutic agents against infectious diseases .

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation, contributing to its antitumor effects .

Study 1: Anticancer Properties

In one study, derivatives including this compound were tested against MDA-MB-231 breast cancer cells and U87 MG glioblastoma cells. The results indicated that these compounds significantly reduced cell viability compared to control treatments, suggesting their potential as effective anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine derivatives. The study found that several compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with some showing higher efficacy than standard antibiotics .

Q & A

Q. What are the optimal synthetic conditions for 1-(2-Bromobenzyl)piperazine hydrochloride to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution. A procedure analogous to (for a fluorobenzyl analog) can be adapted:

- Use 1-(2-bromobenzyl)piperazine as the starting material.

- React with propargyl bromide (1.2 equiv.) in DMF as the solvent, with K₂CO₃ (1.5 equiv.) as the base, at room temperature for 6–7 hours .

- Monitor progress via TLC (hexane:ethyl acetate, 2:1).

- Purify via column chromatography (silica gel, ethyl acetate:hexane gradient).

- Key considerations: Control moisture to avoid side reactions, and optimize stoichiometry to minimize unreacted intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the piperazine and benzyl groups .

- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for pharmacological studies) .

- Melting Point Analysis : Compare with literature values to validate crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Fragment-Based Design : Replace the 2-bromobenzyl group with other substituents (e.g., 4-fluorobenzyl, as in ) to assess steric/electronic effects on kinase binding .

- Biological Assays :

- Use in vitro kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values.

- Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding poses in ATP-binding pockets .

- Data Analysis : Apply multivariate regression to identify substituent properties (e.g., logP, polar surface area) influencing activity.

Q. What strategies resolve contradictions in solubility and bioavailability data during preclinical testing?

- Methodological Answer :

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as hydrochloride salts (improves aqueous solubility) .

- Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and identify efflux transporter involvement (e.g., P-gp) .

- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to quantify metabolic clearance and guide structural modifications .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Methodological Answer :

- Pharmacophore Screening : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., serotonin receptors due to piperazine’s affinity for GPCRs) .

- Toxicity Profiling :

- Apply ADMET Predictor™ to estimate hepatotoxicity (CYP450 inhibition) or cardiotoxicity (hERG channel binding).

- Cross-validate with Tox21 assay data for structural alerts (e.g., bromine-related mutagenicity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability matches in vitro IC₅₀ .

- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites that may explain reduced efficacy .

- Dose Optimization : Conduct allometric scaling from rodent models to predict human-equivalent doses .

Experimental Design Tables

| Parameter | Optimized Condition | Evidence Source |

|---|---|---|

| Reaction Solvent | DMF (anhydrous) | |

| Base | K₂CO₃ (1.5 equiv.) | |

| Purification Method | Silica gel chromatography (1:8 EA:Hex) | |

| Purity Standard | >95% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.